

A Comparative Spectroscopic Analysis of 4-Amino-2-methylphenol and Its Derivatives

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Compound of Interest

Compound Name: 4-Amino-2-methylphenol

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of **4-Amino-2-methylphenol** and its derivatives. The objective is to offer a clear comparison of their spectral characteristics, supported by experimental data and detailed methodologies. This information is intended to aid researchers in the identification, characterization, and development of new chemical entities based on the **4-Amino-2-methylphenol** scaffold.

Introduction

4-Amino-2-methylphenol, a substituted aminophenol, serves as a versatile building block in the synthesis of a wide range of compounds with potential applications in medicinal chemistry and materials science. Its derivatives, particularly Schiff bases and N-acyl compounds, have garnered significant interest due to their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. Spectroscopic analysis is a cornerstone in the structural elucidation and characterization of these novel derivatives. This guide focuses on a comparative analysis of the key spectroscopic features of **4-Amino-2-methylphenol** and two major classes of its derivatives: Schiff bases and N-acyl derivatives, using UV-Vis, FT-IR, ^1H NMR, and ^{13}C NMR spectroscopy.

Data Presentation

The following table summarizes the key spectroscopic data for **4-Amino-2-methylphenol** and representative examples of its Schiff base and N-acyl derivatives. The data is compiled from

various spectroscopic databases and peer-reviewed literature.

Compound	Spectroscopic Technique	Key Data and Observations
4-Amino-2-methylphenol	UV-Vis (in Methanol)	$\lambda_{\text{max}} \approx 235 \text{ nm}, 290 \text{ nm}$
FT-IR (KBr, cm^{-1})	3400-3200 (N-H & O-H stretching), 1620 (N-H bending), 1510 (C=C aromatic), 1230 (C-N stretching), 1100 (C-O stretching)	
^1H NMR (DMSO- d_6 , δ ppm)	~ 8.8 (s, 1H, OH), ~ 6.5 - 6.7 (m, 3H, Ar-H), ~ 4.5 (s, 2H, NH_2), ~ 2.0 (s, 3H, CH_3)[1]	
^{13}C NMR (DMSO- d_6 , δ ppm)	~ 147 (C-OH), ~ 138 (C- NH_2), ~ 128 (C- CH_3), ~ 115 - 120 (Ar-CH), ~ 17 (CH_3)	
Mass Spec (EI)	$m/z = 123$ (M^+)[2]	
Schiff Base Derivative (Ex: N-(salicylidene)-4-amino-2-methylphenol)	UV-Vis (in Methanol)	$\lambda_{\text{max}} \approx 270 \text{ nm}, 320 \text{ nm}, 410 \text{ nm}$ (characteristic of extended conjugation)
FT-IR (KBr, cm^{-1})	3400-3200 (O-H stretching, often broad), ~ 1615 (C=N, imine stretching), disappearance of N-H bending, 1500 (C=C aromatic), 1280 (C-N stretching), 1150 (C-O stretching)	
^1H NMR (DMSO- d_6 , δ ppm)	~ 13.0 (s, 1H, OH, intramolecular H-bond), ~ 8.5 (s, 1H, $\text{CH}=\text{N}$), ~ 6.8 - 7.8 (m, 7H, Ar-H), ~ 2.1 (s, 3H, CH_3)	
^{13}C NMR (DMSO- d_6 , δ ppm)	~ 165 ($\text{CH}=\text{N}$), ~ 160 (C-OH), ~ 148 (C-N=), ~ 116 - 136 (Ar-C),	

	~18 (CH ₃)	
Mass Spec (EI)	m/z corresponding to the molecular weight of the Schiff base	
N-Acyl Derivative (Ex: N-acetyl-4-amino-2-methylphenol)	UV-Vis (in Methanol)	$\lambda_{\text{max}} \approx 250 \text{ nm}$, with a shoulder at $\sim 280 \text{ nm}$
FT-IR (KBr, cm ⁻¹)	~3300 (N-H stretching, amide), ~3100 (O-H stretching), ~1660 (C=O, Amide I), ~1550 (N-H bending, Amide II), 1510 (C=C aromatic), 1250 (C-N stretching), 1100 (C-O stretching)	
¹ H NMR (DMSO-d ₆ , δ ppm)	~9.5 (s, 1H, NH), ~9.0 (s, 1H, OH), ~6.7-7.2 (m, 3H, Ar-H), ~2.1 (s, 3H, CH ₃), ~2.0 (s, 3H, COCH ₃)	
¹³ C NMR (DMSO-d ₆ , δ ppm)	~168 (C=O), ~150 (C-OH), ~135 (C-NH), ~130 (C-CH ₃), ~115-125 (Ar-CH), ~24 (COCH ₃), ~17 (CH ₃)	
Mass Spec (EI)	m/z = 165 (M ⁺)	

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

UV-Visible (UV-Vis) Spectroscopy

- **Instrumentation:** A double-beam UV-Vis spectrophotometer.
- **Sample Preparation:** Solutions of the compounds (typically 10^{-5} to 10^{-4} M) are prepared in a suitable UV-grade solvent (e.g., methanol, ethanol, or acetonitrile).

- Procedure: The sample solution is placed in a quartz cuvette with a 1 cm path length. The solvent is used as a reference. The absorbance spectrum is recorded over a wavelength range of 200-800 nm. The wavelengths of maximum absorbance (λ_{max}) are determined.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Instrumentation: An FT-IR spectrometer.
- Sample Preparation: Solid samples are typically prepared as potassium bromide (KBr) pellets. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk.
- Procedure: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. The spectrum is recorded in the mid-IR range (typically 4000-400 cm^{-1}). The positions of the characteristic absorption bands are reported in wavenumbers (cm^{-1}).

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz).
- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO- d_6 , CDCl_3) in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard ($\delta = 0.00$ ppm).
- Procedure:
 - ^1H NMR: The proton NMR spectrum is acquired. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. The multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet), and integration of each signal are recorded.
 - ^{13}C NMR: The carbon-13 NMR spectrum is acquired. Chemical shifts (δ) are reported in ppm relative to TMS.

Mass Spectrometry (MS)

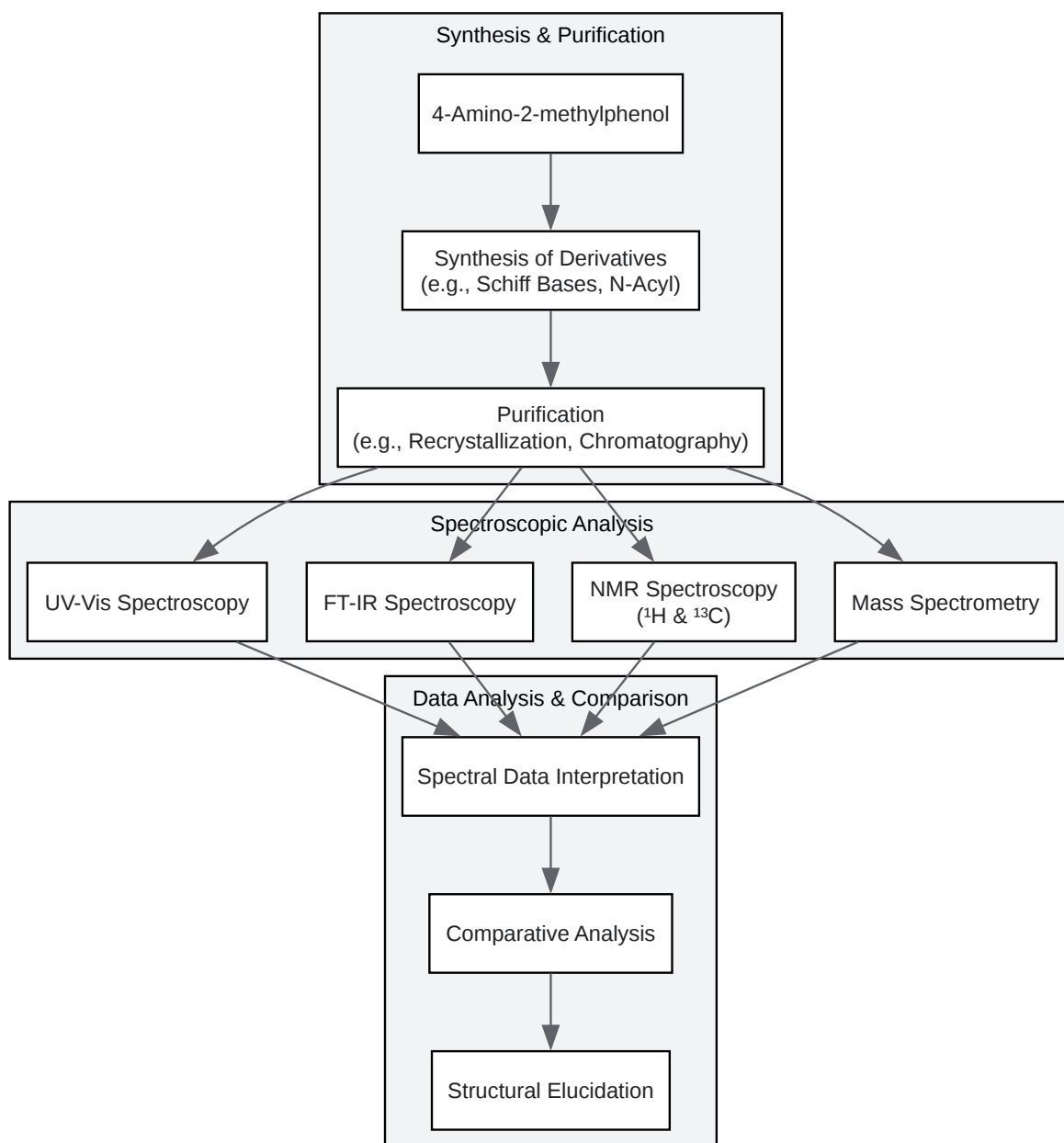
- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). Electron Ionization (EI) is a common ionization method for these compounds.

- **Sample Preparation:** The sample is introduced into the ion source of the mass spectrometer. For GC-MS, the sample is vaporized and separated on a GC column before entering the mass spectrometer. For LC-MS, the sample is dissolved in a suitable solvent and separated on an LC column.
- **Procedure:** The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The mass spectrum shows the relative abundance of each ion. The molecular ion peak (M^+) corresponds to the molecular weight of the compound.

Visualization of Analytical Workflow and a Hypothetical Signaling Pathway

Workflow for Comparative Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comparative spectroscopic analysis of novel chemical derivatives.

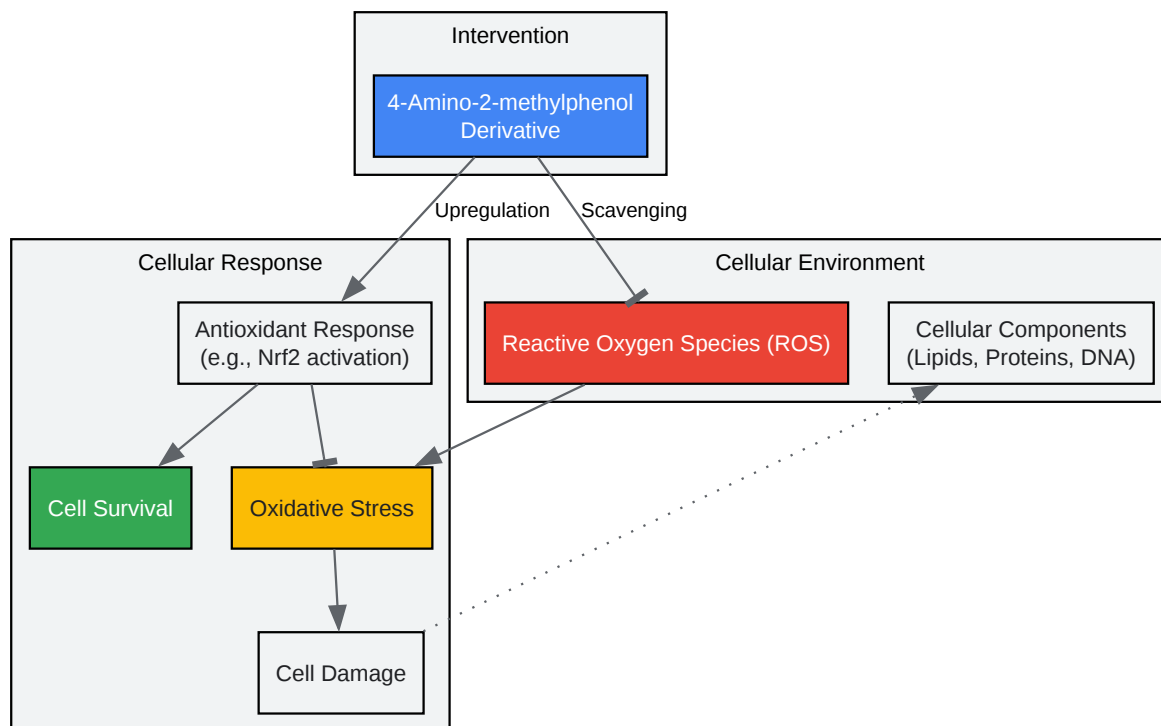


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Caption: Workflow for the synthesis and comparative spectroscopic analysis of **4-Amino-2-methylphenol** derivatives.

Hypothetical Antioxidant Signaling Pathway

Phenolic compounds are well-known for their antioxidant properties. The following diagram illustrates a hypothetical signaling pathway where a **4-Amino-2-methylphenol** derivative may exert its antioxidant effects by scavenging reactive oxygen species (ROS) and modulating downstream cellular responses.



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Caption: Hypothetical antioxidant mechanism of a **4-Amino-2-methylphenol** derivative.

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References

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